1-Bromo-2,8-dichloronaphthalene
Description
1-Bromo-2,8-dichloronaphthalene (C₁₀H₅BrCl₂) is a polyhalogenated naphthalene derivative characterized by bromine and chlorine substituents at the 1, 2, and 8 positions of the naphthalene ring. This compound belongs to a class of aromatic halides widely used in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties. The naphthalene backbone provides a planar, conjugated system, while the halogen substituents influence reactivity through electron-withdrawing effects and steric hindrance.
Properties
IUPAC Name |
1-bromo-2,8-dichloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNRXAGYMJFDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2,8-dichloronaphthalene typically involves the selective bromination and chlorination of naphthalene derivatives. One common method includes the reaction of 1-bromonaphthalene with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 8 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial production methods may involve similar halogenation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-Bromo-2,8-dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalene derivatives .
Scientific Research Applications
1-Bromo-2,8-dichloronaphthalene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed halogenation reactions, providing insights into the mechanisms of halogenase enzymes.
Medicine: Research into its potential as a precursor for the development of new drugs, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Bromo-2,8-dichloronaphthalene exerts its effects is primarily through its ability to participate in halogenation reactions. The bromine and chlorine atoms on the naphthalene ring can interact with various molecular targets, influencing the reactivity and stability of the compound. These interactions can affect the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways and processes .
Comparison with Similar Compounds
Substituted Benzene Derivatives
Bromo-dihalobenzenes, such as 1-Bromo-2,3-difluorobenzene (C₆H₃BrF₂), share structural similarities but differ in ring size and substituent electronegativity. Key comparisons include:
Key Findings :
- Naphthalene derivatives exhibit higher boiling points and densities due to increased molecular weight and π-system conjugation compared to benzene analogs .
- Fluorine’s higher electronegativity in 1-bromo-2,3-difluorobenzene enhances meta-directing effects, whereas chlorine in naphthalene derivatives favors para/ortho substitution in electrophilic reactions .
Naphthalene Derivatives
1-Bromo-4-methoxynaphthalene (C₁₁H₉BrO) provides insights into substituent electronic effects:
Key Findings :
Cyclopropene Derivatives
Halogenated cyclopropenes like 1-bromo-2,3,3-trifluorocyclopropene (C₃BrF₃) highlight structural and stability differences:
| Property | This compound | 1-Bromo-2,3,3-trifluorocyclopropene |
|---|---|---|
| Ring Strain | None | High (cyclopropene ring) |
| Boiling Point (°C) | >300 | 38 |
| Stability | Thermally stable | Prone to ring-opening reactions |
Key Findings :
Multi-Halogenated Aromatics
1-Bromo-2,3-dichloro-5-methylbenzene (C₇H₅BrCl₂) illustrates steric and electronic synergies:
Key Findings :
- Methyl groups in benzene derivatives introduce steric effects that hinder substitution, whereas naphthalene’s planar structure allows for regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
